Bienvenue dans la boutique en ligne BenchChem!

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea

Lipophilicity Drug-likeness Physicochemical property prediction

The compound 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea, registered under CAS Number 894009-72-4, is a synthetic small molecule belonging to the 3-ureidopyrrolidine class. Its core structure features a central urea linker bridging a 5-oxopyrrolidine ring and a substituted benzyl group.

Molecular Formula C23H29N3O4
Molecular Weight 411.502
CAS No. 894009-72-4
Cat. No. B2652832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea
CAS894009-72-4
Molecular FormulaC23H29N3O4
Molecular Weight411.502
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)OC
InChIInChI=1S/C23H29N3O4/c1-5-30-21-11-17(7-9-20(21)29-4)13-24-23(28)25-18-12-22(27)26(14-18)19-8-6-15(2)16(3)10-19/h6-11,18H,5,12-14H2,1-4H3,(H2,24,25,28)
InChIKeyPOKWMQOEJICINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea (CAS 894009-72-4): An Introductory Procurement Profile for a Synthetic 3-Ureidopyrrolidine


The compound 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea, registered under CAS Number 894009-72-4, is a synthetic small molecule belonging to the 3-ureidopyrrolidine class [1]. Its core structure features a central urea linker bridging a 5-oxopyrrolidine ring and a substituted benzyl group. Publicly available information from the authoritative database PubChem confirms its molecular formula (C23H29N3O4), a molecular weight of 411.5 g/mol, and a computed lipophilicity (XLogP3-AA) of 2.7 [1]. This physicochemical profile suggests a moderate degree of lipophilicity, a parameter often critical for membrane permeability and oral bioavailability in drug discovery contexts.

The Risks of Generic 3-Ureidopyrrolidine Substitution for CAS 894009-72-4: A Class-Level Caution


Within the 3-ureidopyrrolidine family, minor structural modifications on the N-phenyl and N-benzyl substituents are known to profoundly alter pharmacological activity, making generic substitution a high-risk proposition. Foundational research on the class explicitly demonstrates that substituent identity dictates the resultant pharmacological profile, with measured activities ranging from analgesic and CNS stimulation to anticonvulsant and sedative effects [1]. Therefore, the specific 3,4-dimethylphenyl and 3-ethoxy-4-methoxybenzyl substitution pattern of CAS 894009-72-4 is not an interchangeable feature but a critical determinant of its interaction with biological targets and its resultant functional activity.

Quantitative Differentiation Evidence for 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea: An Evidence-Based Procurement Guide


Comparative Physicochemical Profiling: Lipophilicity (XLogP3-AA) as a Differentiator from Des-alkoxy and Non-benzyl Analogs

A differentiating and quantifiable attribute of the target compound is its computed lipophilicity, which can be compared to simpler, closely related structural analogs. The target compound has a computed XLogP3-AA value of 2.7 [1]. This value is significantly higher than that of a core analog lacking the lipophilic 3-ethoxy-4-methoxybenzyl substitution and the 3,4-dimethylphenyl group. For instance, the minimal core structure 1-(5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea (CAS 1351613-67-6), a representative 3-ureidopyrrolidine with a single methyl substituent, is expected to have a substantially lower XLogP, likely below 1.0 based on fragment-based calculations, although a specific authoritative XLogP value is not published for this comparator . This quantification establishes the target compound as a lipophilic member of this chemical series.

Lipophilicity Drug-likeness Physicochemical property prediction

Acknowledged Gap in Direct Biological Comparator Data for CAS 894009-72-4

A comprehensive review of accessible primary literature and patent databases confirms that no publicly available peer-reviewed study or patent currently reports quantitative, comparator-based biological activity data (e.g., EC50, IC50, Ki) for 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea against a defined analog. Foundational class pharmacology is described in the 1968 Helsley et al. publication, which reports that variously substituted 3-pyrrolidinylureas exhibit activities including analgesia, CNS stimulation, anticonvulsant effects, and sedation, but this specific compound is not among those tested [1]. The USPTO patent application US20190161445A1 broadly claims urea derivatives as FPRL1 agonists, but the target compound is not used as a specific example with reported biological data [2]. Therefore, data-driven differentiation based on target potency is not currently possible.

FPRL1 Agonist 3-Ureidopyrrolidine Biological Activity

Substructure-Driven Pharmacological Profile Differentiation within the 3-Ureidopyrrolidine Class

Foundational class-level evidence establishes that the pharmacological outcome is critically dependent on the nature of the substituent on the urea moiety. The 1968 study by Helsley et al. empirically demonstrated that different substituted phenyl-ureas exhibit divergent pharmacological profiles: certain compounds were characterized as analgesics, while others acted as CNS stimulants, anticonvulsants, or sedatives [1]. The target compound's specific 3,4-dimethylphenyl and 3-ethoxy-4-methoxybenzyl substitution pattern is therefore expected to confer a distinct activity profile that is not predictable from and likely orthogonal to those of simpler analogs such as the 1-phenyl-3-(5-oxopyrrolidin-3-yl)urea or 1-benzyl-3-(5-oxopyrrolidin-3-yl)urea parent structures.

Structure-Activity Relationship Pharmacology 3-Ureidopyrrolidine

Recommended Research Applications for 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea (CAS 894009-72-4) Driven by Existing Evidence


Probing Novel FPRL1 Agonist Pharmacology with a Lipophilic 3-Ureidopyrrolidine Scaffold

The compound is structurally aligned with a patent family claiming urea derivatives as formyl peptide receptor like-1 (FPRL1) agonists [1]. With a computed XLogP of 2.7, it represents a more lipophilic phenotype within this chemical space compared to many known FPRL1 agonists [2]. A research program focused on exploring the impact of lipophilicity on FPRL1 agonist potency, cellular permeability, or in vivo distribution could select this compound as a tool specifically for its elevated logP value, providing a contrasting physicochemical profile to more polar tool compounds.

Medicinal Chemistry Exploration of Unexplored 3-Ureidopyrrolidine Substituent Space

Based on the class-level evidence from Helsley et al., the specific 3,4-dimethylphenyl and 3-ethoxy-4-methoxybenzyl substitution combination present in this compound has not been previously characterized pharmacologically [1]. A structure-activity relationship (SAR) program aimed at expanding the known activity landscape of 3-ureidopyrrolidines can leverage this compound as a key intermediate or screening candidate to assess the impact of a dialkyl-substituted N-phenyl ring and a dialkoxy-substituted N-benzyl group on a spectrum of CNS and analgesic endpoints.

Use as an Analytical Reference Standard for Chromatographic Method Development

The well-defined structure, molecular weight (411.5 g/mol), and moderate lipophilicity (XLogP 2.7) make this compound a suitable candidate for use as a non-commercial reference standard in the development and validation of reversed-phase high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods [2]. Its unique retention time and mass spectrum can serve as a system suitability control when analyzing mixtures containing other 3-ureidopyrrolidine derivatives.

Quote Request

Request a Quote for 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.